3-(4-Methylphenyl)propan-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)propan-1-amine typically involves the alkylation of 4-methylbenzyl chloride with ammonia or an amine. One common method includes the following steps:
Starting Material: 4-Methylbenzyl chloride.
Reagent: Ammonia or a primary amine.
Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products:
Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)propan-1-ol.
Substitution: Various substituted amines or alkylated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the methyl group on the benzene ring.
Amphetamine: A well-known stimulant with a similar structure but different substitution pattern.
Methamphetamine: A potent stimulant with additional methyl groups.
Uniqueness: 3-(4-Methylphenyl)propan-1-amine is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-methylphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCDHQYCLUEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502712 | |
Record name | 3-(4-Methylphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54930-39-1 | |
Record name | 3-(4-Methylphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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